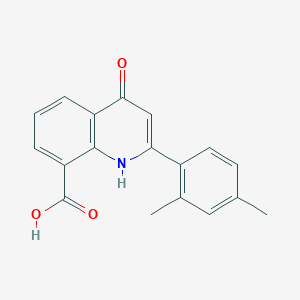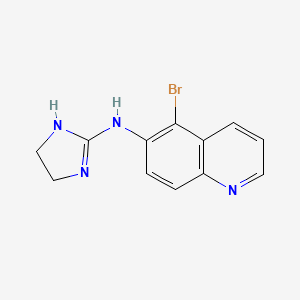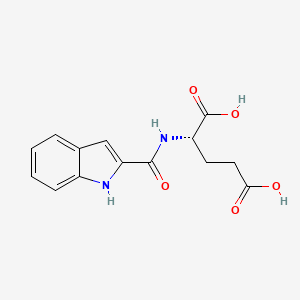![molecular formula C13H13ClN4S B11838671 1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea CAS No. 477731-06-9](/img/structure/B11838671.png)
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
The synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like zinc chloride, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazinecarbothioamide derivatives .
Applications De Recherche Scientifique
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of corrosion inhibitors for protecting metal surfaces from corrosion.
Mécanisme D'action
The mechanism of action of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms involved.
Comparaison Avec Des Composés Similaires
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide and shares similar chemical properties.
N-((2-Chloroquinolin-3-yl)methylene)aniline: This compound has similar structural features and is used in similar applications, such as antimicrobial and anticancer research.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: These compounds are quinoline derivatives with potential antimicrobial and antitubercular activities.
The uniqueness of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide lies in its specific combination of the quinoline ring and the hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
477731-06-9 |
|---|---|
Formule moléculaire |
C13H13ClN4S |
Poids moléculaire |
292.79 g/mol |
Nom IUPAC |
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C13H13ClN4S/c1-2-15-13(19)18-16-8-10-7-9-5-3-4-6-11(9)17-12(10)14/h3-8H,2H2,1H3,(H2,15,18,19)/b16-8+ |
Clé InChI |
YHBUAZKFJCSHDM-LZYBPNLTSA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=CC2=CC=CC=C2N=C1Cl |
SMILES canonique |
CCNC(=S)NN=CC1=CC2=CC=CC=C2N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)




![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)

![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
